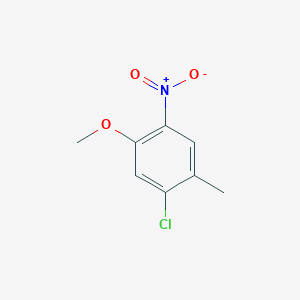

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFFDUKUXANNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551336 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100777-46-6 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene and Its Isomers

Strategies for Regioselective Functionalization of the Benzene (B151609) Ring

Regioselective functionalization is paramount in the synthesis of complex aromatic compounds. The order of introduction of substituents significantly impacts the final product due to the directing effects of the groups already present on the ring.

Directed Nitration of Substituted Anisoles and Toluenes

The nitration of substituted anisoles and toluenes is a common method for introducing a nitro group onto an aromatic ring. The methoxy (B1213986) (-OCH3) group of anisole and the methyl (-CH3) group of toluene (B28343) are both activating and ortho-, para-directing. quora.comchemguide.co.ukmsu.edu This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves.

In a disubstituted benzene ring containing both a methoxy and a methyl group, the methoxy group is a stronger activating group than the methyl group. quora.com Therefore, the position of nitration is primarily determined by the methoxy group. For instance, in the nitration of a compound like 3-chloro-4-methoxytoluene, the nitro group would preferentially add to the positions ortho and para to the methoxy group.

Studies on the nitration of toluene and anisole with various nitrating agents have shown that high regioselectivity for ortho- and para-substitution over meta-substitution is consistently maintained, regardless of the reactivity of the nitrating system. nih.govresearchgate.netpnas.org The amount of meta-substitution typically remains low, generally 3% or less for toluene and under 2% for anisole. nih.govresearchgate.net

| Starting Material | Directing Effect of Substituents | Predicted Major Nitration Products |

| 2-Chloro-5-methoxytoluene | -Cl (o,p-directing, deactivating), -OCH3 (o,p-directing, activating), -CH3 (o,p-directing, activating) | Nitro group directed primarily by the strongly activating -OCH3 group to positions ortho and para to it. |

| 3-Chloro-4-methoxytoluene | -Cl (o,p-directing, deactivating), -OCH3 (o,p-directing, activating), -CH3 (o,p-directing, activating) | Nitro group directed by the activating groups, with the -OCH3 having a stronger influence. |

Halogenation of Methoxy- and Methyl-Substituted Nitrobenzenes

The introduction of a halogen atom onto a nitroaromatic ring already containing methoxy and methyl groups requires consideration of the directing effects of all substituents. The nitro group is a strong deactivating group and a meta-director. chemguide.co.uk Conversely, the methoxy and methyl groups are activating and ortho-, para-directing. quora.comchemguide.co.ukmsu.edu

In a molecule with competing directing effects, the outcome of halogenation will depend on the relative activating and deactivating strengths of the substituents. For example, in a methoxy- and methyl-substituted nitrobenzene (B124822), the activating groups will direct the incoming halogen to their ortho and para positions, while the nitro group will direct it to the meta position relative to itself. The final product distribution will be a result of the interplay of these electronic effects and steric hindrance.

The halogenation of methylbenzene (toluene) can result in substitution on the ring or on the methyl group, depending on the reaction conditions. libretexts.orgyoutube.com Ring halogenation occurs in the presence of a Lewis acid catalyst and in the absence of UV light. chemguide.co.uklibretexts.org

Strategic Introduction of Methoxy and Methyl Groups onto Halogenated Nitrobenzene Scaffolds

An alternative synthetic strategy involves starting with a halogenated nitrobenzene and subsequently introducing the methoxy and methyl groups. This approach can be advantageous for achieving specific substitution patterns that are difficult to obtain through direct functionalization of anisole or toluene derivatives.

For instance, a chloro-nitrobenzene derivative can undergo nucleophilic aromatic substitution (SNAr) to introduce a methoxy group. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. quora.com

The introduction of a methyl group can be achieved through a Friedel-Crafts alkylation reaction. libretexts.orglibretexts.org However, Friedel-Crafts reactions are often incompatible with the presence of a nitro group, which is strongly deactivating. msu.edu Therefore, the order of these reactions must be carefully considered. A plausible route could involve the methylation of a halogenated phenol (B47542), followed by nitration and subsequent conversion of the hydroxyl group to a methoxy group. A specific synthesis of 1-chloro-2-methyl-4-nitrobenzene has been reported starting from 4-chloroaniline, which is oxidized to 4-nitrochlorobenzene and then methylated using methyl iodide and anhydrous aluminum chloride. mdpi.comresearchgate.net

Advanced Catalytic Approaches in Nitroaromatic Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency and selectivity in the synthesis of complex molecules, including nitroaromatics.

Metal-Catalyzed Cross-Coupling Reactions for Aryl C–C and C–O Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. While less common for the direct functionalization of the C-NO2 bond, these methods can be employed to construct the substituted benzene ring prior to nitration.

For the formation of aryl C-O bonds, palladium- and copper-based catalysts have been utilized. ccspublishing.org.cnlongdom.org For example, the coupling of phenols with nitroarenes can be achieved using a palladacycle catalyst. ccspublishing.org.cn Similarly, nano copper oxide (CuO) has been used as a catalyst for C-O bond construction in nitroarenes. ccspublishing.org.cn Copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has also been developed to form diarylamines. nih.govchemrxiv.orgresearchgate.net

The formation of aryl C-C bonds through cross-coupling of nitroarenes is more challenging due to the difficulty of oxidative addition of a low-valent transition metal to the Ar-NO2 bond. ccspublishing.org.cn However, methods for the synthesis of halogenated arylpyrroles from halogenated nitrobenzenes using palladium-catalyzed cross-coupling have been described. nih.govacs.org

| Cross-Coupling Reaction | Catalyst System | Bond Formed |

| Coupling of phenols with nitroarenes | Palladacycle | C-O |

| Coupling of nitroarenes with arylboronic acids | Palladacycle | C-O |

| Coupling of nitroarenes with arylboronic acids | Copper (CuX) with diphosphine ligand | C-N (forming diarylamines) |

| Coupling of halogenated nitrobenzenes with boronated pyrroles | Palladium catalyst | C-C |

Reductive Functionalization of Nitro Compounds Utilizing Transition Metal Catalysts

The reduction of the nitro group is a fundamental transformation in organic synthesis, often leading to the formation of an amino group. researchgate.netnih.govnih.govcardiff.ac.uk However, recent advancements have focused on the reductive functionalization of nitro compounds, where the nitro group is transformed into other functional groups or used to facilitate other bond-forming reactions.

Transition metal catalysts, particularly those based on iron, have shown significant promise in this area. nih.govnih.govcardiff.ac.uk For example, a simple, bench-stable iron(salen) complex has been reported to catalyze the reduction of nitro compounds at room temperature. nih.govnih.govcardiff.ac.uk This system demonstrates chemoselectivity, allowing for the reduction of a nitro group in the presence of a carbonyl group by changing the reducing agent. nih.govnih.govcardiff.ac.ukacs.org

The mechanism of these reactions often involves the partial reduction of the nitro group to a nitroso intermediate, which can then undergo further reactions. nih.govnih.govcardiff.ac.uk This strategy has been applied to reactions such as hydroamination. nih.govnih.govcardiff.ac.uk The denitrative functionalization of nitroarenes, where the nitro group is replaced by another functional group, is an emerging area that avoids the use of aryl halides and improves atom economy. researchgate.net

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering substantial improvements over conventional heating methods. sphinxsai.comnih.gov This method utilizes microwave energy to directly heat the reactants and solvent, leading to a rapid increase in temperature and significantly reduced reaction times. bspublications.net For the synthesis of 1-chloro-5-methoxy-2-methyl-4-nitrobenzene and its isomers, this translates to enhanced efficiency, higher yields, and cleaner reaction profiles.

The primary advantage of microwave irradiation is the dramatic reduction in reaction time, often from hours to mere minutes. sphinxsai.com For instance, in syntheses related to precursors of the target molecule, such as the formation of Schiff bases from 1-chloro-4-nitrobenzene (B41953), microwave irradiation has been shown to decrease the reaction time from 12-18 hours to just 4-6 minutes. researchgate.net Similarly, microwave-assisted nitration of various aromatic compounds can be completed in a few minutes under solvent-free conditions, a significant improvement over traditional methods that are often lengthy and energy-intensive. scispace.com

This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which minimizes the formation of byproducts and often leads to higher product yields. sphinxsai.comasianpubs.org The enhanced reaction conditions offered by microwave energy can also facilitate the use of less harsh reagents and smaller volumes of solvents, contributing to a more economical and environmentally friendly process. bspublications.net

The following interactive table provides a comparative analysis of conventional versus microwave-assisted synthesis for reactions analogous to those used for preparing substituted nitrobenzenes, illustrating the gains in efficiency.

| Reaction Type | Substrate | Conventional Method Time | Microwave Method Time | Yield (Conventional) | Yield (Microwave) | Reference |

| Amide Synthesis | Substituted Acids/Amines | 13 hours | 9-42 minutes | 50-72% | 75-87% | indianchemicalsociety.com |

| Chalcone Synthesis | Substituted Acetophenones | Hours | Seconds | Low | High | asianpubs.org |

| Schiff Base Formation | 1-Chloro-4-nitrobenzene | 12-18 hours | 4-6 minutes | Not specified | Not specified | researchgate.net |

| Heterocycle Synthesis | Various | 2-15 hours | 2-8 minutes | Lower | 10-30% Higher | sphinxsai.com |

This table is representative of the efficiency gains seen in related syntheses and is for illustrative purposes.

Sustainable Synthetic Methodologies for this compound Analogues

The development of sustainable synthetic methodologies is a critical goal in modern chemistry, aiming to reduce the environmental footprint of chemical manufacturing. For analogues of this compound, this involves redesigning synthetic pathways to be safer, more efficient, and less polluting. This approach is guided by the principles of green chemistry, which provide a framework for creating environmentally benign chemical processes. wjarr.com

Solvent Selection and Reaction Medium Optimization

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. unibo.it Traditional nitration reactions often use large quantities of strong, corrosive acids like sulfuric acid, which generate substantial waste. youtube.com

Modern sustainable approaches focus on minimizing or eliminating hazardous solvents. This can be achieved through:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is an ideal green chemistry scenario. Microwave-assisted, solvent-free nitrations have proven effective for various aromatic compounds, offering a cleaner and more efficient alternative. scispace.com

Use of Greener Solvents: When a solvent is necessary, the focus shifts to benign alternatives such as water, supercritical carbon dioxide, or recyclable ionic liquids. wjarr.com Water, in particular, is an attractive solvent due to its non-toxicity, availability, and safety.

Reaction Medium Optimization: Beyond solvent replacement, optimizing the entire reaction medium is crucial. This includes adjusting reactant concentrations, catalyst loading, and temperature to maximize yield and minimize energy consumption. The use of microreactors, for example, allows for precise control over reaction parameters, leading to improved efficiency and safety in highly exothermic reactions like nitration. rug.nl By optimizing conditions such as temperature and the molar ratios of reactants, it is possible to significantly reduce reaction times and increase product selectivity. rug.nl

By integrating these sustainable practices, the synthesis of this compound analogues can be aligned with the principles of green chemistry, leading to safer, more efficient, and environmentally responsible chemical manufacturing.

Reaction Pathways and Mechanistic Investigations of 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. libretexts.org

Directing Effects of Chloro, Methoxy (B1213986), Methyl, and Nitro Substituents on Incoming Electrophiles

Each substituent on the 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene ring exerts a distinct directing influence on incoming electrophiles, based on its ability to donate or withdraw electron density through inductive and resonance effects. libretexts.orgpressbooks.pub

Methoxy Group (-OCH₃): The methoxy group is a powerful activating substituent. libretexts.org Through its strong positive resonance effect (+R), it donates lone-pair electrons from the oxygen atom into the aromatic ring. This significantly increases the electron density, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. pressbooks.pub Consequently, the methoxy group is a strong ortho-, para-director.

Methyl Group (-CH₃): The methyl group is a weak activating substituent that directs incoming electrophiles to the ortho and para positions. Its activating nature stems from a combination of a weak positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the ring. chemguide.co.uk

Chloro Group (-Cl): Halogens like chlorine present a unique case. They are weakly deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring and makes it less reactive than benzene. pressbooks.pub However, they are ortho-, para-directors because the lone-pair electrons on the chlorine atom can be donated to the ring through a positive resonance effect (+R), which preferentially stabilizes the carbocation intermediates formed during ortho and para attacks. pressbooks.pubnih.gov

Nitro Group (-NO₂): The nitro group is a potent deactivating substituent. quora.com It strongly withdraws electron density from the aromatic ring through both a powerful negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal significantly reduces the ring's nucleophilicity, making EAS reactions much slower than in benzene. ijrti.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack. pressbooks.pubquora.com

| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect(s) |

|---|---|---|---|

| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | +R >> -I |

| Methyl (-CH₃) | Weakly Activating | Ortho, Para | +I, Hyperconjugation |

| Chloro (-Cl) | Weakly Deactivating | Ortho, Para | -I > +R |

| Nitro (-NO₂) | Strongly Deactivating | Meta | -I, -R |

Regioselectivity Considerations in Multi-Substituted Benzene Systems

In a polysubstituted benzene ring like this compound, the position of a subsequent electrophilic attack is determined by the cumulative effects of all substituents. The general rule is that the most powerful activating group dictates the regioselectivity. stackexchange.comucalgary.ca

In this molecule, the methoxy group at C-5 is the strongest activator. It directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2, relative to C-5, is actually the C-2 position of the ring, but this is a complex way to view it; it's easier to count from the substituent). The position para to the methoxy group is C-2, which is blocked by the methyl group. The ortho positions are C-4 and C-6. The C-4 position is blocked by the nitro group. Therefore, the methoxy group strongly directs the electrophile to the C-6 position.

This directing effect is reinforced by the chloro group at C-1, which is also an ortho-, para-director and directs to its ortho position, C-6. The methyl group at C-2 directs to its ortho (C-3) and para (C-5, blocked) positions. The deactivating nitro group at C-4 directs to its meta positions (C-2, blocked, and C-6).

Thus, there is a strong consensus among the directing effects:

Attack at C-6: Directed by the powerful activating methoxy group, the ortho-, para-directing chloro group, and the meta-directing nitro group.

Attack at C-3: Directed by the methyl group.

Given that the methoxy group is the most influential, the primary site for electrophilic aromatic substitution is overwhelmingly predicted to be the C-6 position, which is the only available position activated by the strongest directing group.

| Available Position | Directing Groups Favoring this Position | Predicted Outcome |

|---|---|---|

| C-3 | -CH₃ (ortho), -NO₂ (meta) | Minor Product |

| C-6 | -OCH₃ (ortho), -Cl (ortho), -NO₂ (meta) | Major Product |

Mechanistic Pathways of Aromatic Nitration and Halogenation

The mechanism for further nitration or halogenation of this compound follows a conserved two-step pathway typical for EAS reactions. msu.edu

Generation of the Electrophile: A strong electrophile is generated in the first step. For nitration, this is the nitronium ion (NO₂⁺), typically formed by reacting nitric acid with a stronger acid catalyst like sulfuric acid. msu.edu For halogenation (e.g., bromination), the electrophile (e.g., Br⁺) is generated by treating the halogen with a Lewis acid catalyst such as FeBr₃.

Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile. This slow, rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. nih.govijrti.org The positive charge in this intermediate is delocalized across the ring, with resonance structures that are significantly stabilized by the electron-donating methoxy group when the attack occurs at the C-6 position.

Restoration of Aromaticity: In the final, fast step, a weak base (such as HSO₄⁻ in the case of nitration) removes the proton from the carbon atom that was attacked by the electrophile. This restores the stable aromatic system and yields the final substituted product. ijrti.org

Nucleophilic Aromatic Substitution Mechanisms

While typically unreactive towards nucleophiles, aromatic rings can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-poor and possess a good leaving group. wikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is essential for this reaction to proceed. libretexts.orglibretexts.org

Reactivity of Halogen and Nitro Groups to Nucleophilic Displacement Reactions

This compound is well-suited for SNAr reactions. The molecule contains two potential leaving groups: the chloro group at C-1 and the nitro group at C-4. The reaction is strongly activated by the nitro group, a powerful electron-withdrawing substituent. masterorganicchemistry.com

The chloro group at C-1 is positioned para to the activating nitro group at C-4. This para relationship is critical because it allows the negative charge of the reaction intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance. libretexts.orgyoutube.com This stabilization significantly lowers the activation energy for the reaction, making the chloro group highly susceptible to displacement by a strong nucleophile (e.g., hydroxide, alkoxide, or an amine). youtube.com

The nitro group itself can also act as a leaving group in SNAr reactions, though this is generally less common than halide displacement. researchgate.net The feasibility of its displacement depends on the specific nucleophile and reaction conditions. However, in a direct competition, the chloride ion is typically a more stable and thus better leaving group than the nitrite (B80452) ion.

Competition Between Substituent Effects in Nucleophilic Attacks

The course of a nucleophilic attack on this compound is governed by a competition between the activating and deactivating influences of the substituents and the relative stability of the potential leaving groups.

Activating/Deactivating Effects: The reaction is driven by the electron-withdrawing nitro group, which makes the ring electrophilic and stabilizes the negatively charged intermediate. masterorganicchemistry.com Conversely, the electron-donating methoxy and methyl groups increase the electron density of the ring, which tends to disfavor nucleophilic attack. However, because the primary site of attack (C-1) is not ortho or para to these donating groups, their deactivating influence is subordinate to the powerful activating effect of the para-nitro group.

Leaving Group Ability: The primary competition is between the displacement of the chloro group at C-1 and the nitro group at C-4. The SNAr mechanism proceeds via a high-energy, negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comyoutube.com The rate-determining step is typically the formation of this complex. masterorganicchemistry.com The subsequent loss of the leaving group to restore aromaticity is fast. The nucleophilic attack at C-1, displacing the chloride, is highly favored. The resulting Meisenheimer complex is strongly stabilized by the para-nitro group. Given that chloride is an excellent leaving group, this pathway is the most probable route for nucleophilic aromatic substitution.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to a diverse array of functional groups, most notably amines. The presence of other functionalities on the aromatic ring of this compound, such as the chloro, methoxy, and methyl groups, necessitates a careful selection of reduction methods to achieve high chemoselectivity.

The primary challenge in the reduction of this compound lies in the selective transformation of the nitro group without affecting the chloro substituent, which is susceptible to hydrodehalogenation. Various methodologies have been developed for the chemoselective reduction of nitroarenes bearing halogen substituents. thieme-connect.deresearchgate.net

Catalytic hydrogenation is a widely employed method, and the choice of catalyst and reaction conditions is crucial to prevent the cleavage of the carbon-halogen bond. While palladium-on-carbon (Pd/C) is a common catalyst for nitro group reduction, it can also promote dehalogenation. researchgate.net However, modifications to the catalyst support or the use of catalyst poisons can enhance selectivity. For instance, the use of palladium supported on sulfonated polystyrene has shown improved selectivity in the hydrogenation of chloronitrobenzenes. researchgate.net Platinum-based catalysts have also demonstrated high selectivity for the hydrogenation of the nitro group in halogenated nitroaromatics. rsc.org

Alternative reducing agents that exhibit high chemoselectivity include metal-based systems in acidic or neutral media, such as iron in acetic acid or zinc with ammonium (B1175870) chloride. scispace.com These methods are often milder than catalytic hydrogenation and can tolerate a range of functional groups. For instance, the reduction of various nitroarenes to their corresponding anilines has been achieved with excellent yields using nickel-catalyzed hydrosilylation, which shows tolerance for sensitive functional groups like esters and nitriles. rsc.org Sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, has also been utilized for the selective reduction of nitroaromatics. jsynthchem.comjsynthchem.com

A summary of common methods for the chemoselective reduction of nitroarenes applicable to this compound is presented in the table below.

| Reducing System | Key Features | Potential Outcome for this compound |

| H₂, Pd/C (modified) | High activity, risk of dehalogenation can be mitigated with catalyst modification. | High yield of 5-chloro-2-methoxy-4-methylaniline (B1613293) with careful control. |

| H₂, Pt-based catalysts | Often shows higher selectivity for nitro group reduction over dehalogenation. | Good selectivity for the formation of the corresponding aniline (B41778). |

| Fe/Acid (e.g., AcOH) | Mild conditions, good for preserving halogen substituents. | Selective reduction to 5-chloro-2-methoxy-4-methylaniline. |

| Zn/NH₄Cl | Neutral conditions, tolerates various functional groups. | Chemoselective formation of the aniline derivative. |

| NaBH₄/Ni(PPh₃)₄ | Mild, avoids harsh acidic or basic conditions. | Efficient reduction to the corresponding amine. jsynthchem.comjsynthchem.com |

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) (NHOH), which is then finally converted to the amine (NH₂). thieme-connect.dersc.org

Under certain reaction conditions, these intermediates can be isolated or may participate in side reactions. For example, the condensation of the nitroso intermediate with the hydroxylamine intermediate can lead to the formation of azoxy compounds, which can be further reduced to azo and hydrazo derivatives. thieme-connect.de The stability and reactivity of the nitroso and hydroxylamine intermediates are influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups can affect the lifetime and subsequent reactions of these intermediates.

Studies on the reduction of other nitroaromatic compounds have shown that N-aryl hydroxylamines can be observed as either transient intermediates or, in some cases, as the major products, depending on the reducing system employed. nih.gov For example, the use of ammonia-borane complexes with a silver/titania catalyst has been shown to favor the formation of N-aryl hydroxylamines. nih.gov In the context of this compound, it is plausible that under specific, controlled reduction conditions, the corresponding 5-chloro-2-methoxy-4-methylphenylhydroxylamine could be formed.

A variety of catalytic systems have been developed to achieve the selective reduction of nitroaromatics to their corresponding anilines, with a focus on high yield, selectivity, and mild reaction conditions. For substrates like this compound, the catalyst must be able to reduce the nitro group efficiently while minimizing the hydrogenolysis of the C-Cl bond.

Noble metal catalysts, particularly those based on platinum and ruthenium, have shown excellent performance in the selective hydrogenation of chloronitrobenzenes. rsc.orgresearchgate.net For example, a robust Pt/Fe₃O₄ catalyst has been used for the solvent-free selective hydrogenation of chloronitrobenzenes to chloroanilines with high selectivity. rsc.org Ruthenium complexes have also been investigated for the reduction of 1-chloro-4-nitrobenzene (B41953), demonstrating high catalytic activity and selectivity. researchgate.net

In addition to noble metals, catalysts based on non-noble metals are gaining attention due to their lower cost and abundance. Nickel-based catalysts, for instance, have been effectively used for the hydrosilylative reduction of nitro compounds to primary amines with good functional group tolerance. rsc.org Iron-based systems, often in the form of nanoparticles or complexes, have also been employed for the selective reduction of nitroarenes. researchgate.netresearchgate.net

The choice of the catalytic system can be tailored to the specific requirements of the synthesis, balancing factors such as cost, reaction conditions, and desired selectivity. The table below summarizes some catalytic systems with proven efficacy in the selective reduction of substituted nitroarenes.

| Catalyst | Reductant | Key Advantages | Reference |

| Pt/Fe₃O₄ | H₂ | High selectivity, solvent-free conditions. | rsc.org |

| Ruthenium complexes | NaBH₄ | High catalytic activity and selectivity. | researchgate.net |

| Ni(acac)₂ | PMHS | Mild conditions, excellent functional group tolerance. | rsc.org |

| Fe₃O₄@NH₂@Pd | NaBH₄ | Efficient reduction, catalyst can be recycled. | researchgate.net |

| Ag/TiO₂ | NaBH₄ | High activity, can be tuned to produce amines or hydroxylamines. | nih.gov |

Oxidative Transformations and Stability Under Oxidative Conditions

While the nitro group itself is in a high oxidation state, the other substituents on the benzene ring of this compound can be susceptible to oxidation. The methyl group, in particular, can be oxidized to a carboxylic acid under strong oxidizing conditions. However, the electron-withdrawing nature of the nitro and chloro groups can make the aromatic ring more resistant to oxidative degradation compared to electron-rich aromatics. nih.gov

Rearrangement Reactions and Isomerization Pathways

Aromatic nitro compounds can undergo various rearrangement reactions, often under specific conditions. One notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. nih.gov In a typical Smiles rearrangement, a nucleophilic group in a side chain attacks the aromatic ring, displacing another group. While there are no specific reports on the Smiles rearrangement of this compound, the presence of the methoxy group could potentially participate in such a rearrangement if a suitable nucleophile is present in a side chain attached to the molecule.

Isomerization of this compound, involving the migration of substituents around the aromatic ring, is generally not expected under normal conditions due to the high energy barrier for such processes. Photochemical conditions, however, can sometimes induce isomerization in nitroaromatic compounds. For example, the photodissociation of nitrobenzene (B124822) has been shown to involve a roaming-mediated isomerization to phenyl nitrite. quora.com It is conceivable that under specific photochemical or high-temperature conditions, isomerization of this compound could occur, leading to a mixture of constitutional isomers.

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is expected to be relatively simple, showing distinct signals for each chemically unique proton. The benzene (B151609) ring contains two protons. The proton at C3 is flanked by a methyl group and a nitro group, while the proton at C6 is positioned between a chloro and a methoxy (B1213986) group. Due to the strong electron-withdrawing effect of the nitro group, the signal for H-3 is anticipated to appear further downfield compared to H-6. The methoxy and methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum. As the two aromatic protons are not on adjacent carbons, no spin-spin coupling between them is expected, resulting in both signals appearing as singlets.

The ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituent attached to the aromatic ring. Carbons bearing electronegative groups like nitro, chloro, and methoxy will be significantly shifted. The carbon attached to the nitro group (C-4) is expected to be the most downfield among the ring carbons, followed by the carbons attached to the methoxy (C-5) and chloro (C-1) groups. The methyl and methoxy carbons will have characteristic shifts in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ~7.8 - 8.0 | - | Singlet |

| H-6 | ~7.0 - 7.2 | - | Singlet |

| -OCH₃ | ~3.9 - 4.1 | ~56 - 58 | Singlet |

| -CH₃ | ~2.3 - 2.5 | ~18 - 20 | Singlet |

| C-1 | - | ~125 - 130 | - |

| C-2 | - | ~135 - 140 | - |

| C-3 | - | ~120 - 125 | - |

| C-4 | - | ~145 - 150 | - |

| C-5 | - | ~155 - 160 | - |

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary.

To confirm the assignments from one-dimensional NMR and establish the full connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected between the aromatic protons H-3 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the ¹H signals to their corresponding ¹³C signals: H-3 to C-3, H-6 to C-6, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations would include:

The methyl protons (-CH₃ at C-2) showing correlations to C-1, C-2, and C-3.

The methoxy protons (-OCH₃ at C-5) showing a correlation to C-5.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methyl protons (at C-2) and the adjacent aromatic proton (H-3), and between the methoxy protons (at C-5) and the adjacent aromatic proton (H-6), confirming their relative positions on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong, distinct stretches of the nitro group. The aromatic C-H and alkyl C-H stretching vibrations, as well as the C-O stretch of the methoxy group and the C-Cl stretch, would also be identifiable.

Each vibrational mode can be assigned to a specific functional group within the molecule, confirming its structural components.

Table 2: Predicted Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aryl C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H (-CH₃) | Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium-Weak |

| C=C Aromatic | Ring Stretch | 1450 - 1600 | Medium |

| Methoxy (C-O-C) | Asymmetric Stretch | 1230 - 1275 | Strong |

| Methoxy (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₈H₈ClNO₃, corresponding to a molecular weight of approximately 201.61 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be seen for any chlorine-containing fragment. The molecular ion would appear as two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways, involving the loss of stable neutral molecules or radicals.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z Value | Identity | Description |

|---|---|---|

| 201/203 | [C₈H₈³⁵ClNO₃]⁺ / [C₈H₈³⁷ClNO₃]⁺ | Molecular Ion (M⁺ / M+2⁺) |

| 186/188 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 171/173 | [M - NO]⁺ | Loss of nitric oxide |

| 155/157 | [M - NO₂]⁺ | Loss of a nitro radical (a common fragmentation for nitroaromatics) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the compound this compound, which has the molecular formula C₈H₈ClNO₃, the exact mass can be calculated based on the masses of its constituent isotopes.

The computed monoisotopic mass for this formula is 201.0192708 Da. nih.govnih.gov This value is derived from the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy allows for unambiguous confirmation of the compound's elemental formula and helps to distinguish it from other isomers or compounds with the same nominal mass.

Interpretation of Fragmentation Patterns for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. When the molecular ion of this compound is formed in the mass spectrometer, it possesses excess energy and can break apart into smaller, characteristic fragment ions. The interpretation of these fragments helps to confirm the arrangement of atoms and functional groups within the molecule.

Based on the structure, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group or from the methoxy group can result in the loss of a methyl radical (•CH₃), leading to a fragment ion with an m/z value of [M-15]⁺.

Loss of a Methoxy Radical: The methoxy group can be cleaved, resulting in the loss of a methoxy radical (•OCH₃) and the formation of a fragment ion at [M-31]⁺.

Loss of a Nitro Group: The carbon-nitrogen bond can break, leading to the expulsion of a nitro group (•NO₂), which would produce a significant peak at [M-46]⁺.

Cleavage of Chlorine: The presence of chlorine is typically indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. The loss of a chlorine radical (•Cl) would result in a fragment at [M-35]⁺ and [M-37]⁺.

Combined Losses: Subsequent fragmentation events can lead to the combined loss of these groups, such as the loss of both a methyl and a nitro group, giving rise to further fragment ions that can be used to piece together the molecular structure.

The relative abundance of these fragment ions provides additional insight into the stability of the ions and the bonds within the molecule.

X-ray Crystallography for Solid-State Structural Analysis

As of this review, a comprehensive search of published scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its specific solid-state structural parameters is not available. The following sections describe the type of information that would be obtained from such an analysis.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

An X-ray crystallography study would provide the precise three-dimensional coordinates of each atom in the crystal lattice. From this data, exact bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed between three connected atoms) could be determined with high precision. This would allow for a detailed analysis of the benzene ring's geometry, confirming its aromatic character and revealing any distortions caused by the steric and electronic effects of the chloro, methoxy, methyl, and nitro substituents.

Analysis of Conformational Preferences and Dihedral Angles

This technique would also elucidate the conformational preferences of the substituents relative to the benzene ring. Dihedral angles (or torsion angles) describe the rotation around a chemical bond. Key dihedral angles of interest would include the orientation of the methoxy group (C-C-O-C) and the nitro group (C-C-N-O) with respect to the plane of the aromatic ring. This information is crucial for understanding the degree of planarity in the molecule and the potential for electronic effects like resonance between the substituents and the ring.

Investigation of Intermolecular Interactions (π-stacking, C–H...O hydrogen bonds, Cl...O contacts)

Analysis of the crystal packing would reveal the non-covalent intermolecular forces that stabilize the solid-state structure. For a molecule like this compound, several types of interactions would be investigated:

π-stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

C–H...O Hydrogen Bonds: Weak hydrogen bonds could form between carbon-hydrogen donors (from the methyl group or the aromatic ring) and oxygen acceptors (from the nitro or methoxy groups).

Cl...O Contacts: Close contacts between the chlorine atom of one molecule and an oxygen atom of a neighboring molecule could indicate the presence of halogen bonding or other significant electrostatic interactions.

These interactions govern the macroscopic properties of the compound, such as its melting point and solubility.

Computational Chemistry Approaches for 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying medium-sized organic molecules like 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene. DFT studies can elucidate a wide range of molecular properties by approximating the electron density of the system.

Geometry Optimization and Electronic Structure Calculations

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For substituted benzenes, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the extent of planarity in the benzene (B151609) ring and the orientation of the chloro, methoxy (B1213986), methyl, and nitro substituents. The electronic structure, including the distribution of electron density and the molecular orbital energies, is also determined during these calculations, providing a basis for understanding the molecule's reactivity and spectroscopic behavior. While specific studies on this compound are not prevalent in the literature, the methodologies applied to similar chlorinated nitroaromatic compounds typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results. globalresearchonline.net

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. For this compound, this would predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks to specific atoms within the molecule.

IR Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as C-H stretching, NO₂ asymmetric stretching, or C-Cl bending. These calculated frequencies are often scaled to better match experimental values. For substituted nitrobenzenes, the characteristic stretching vibrations of the NO₂ group are typically observed in the 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) regions. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For nitroaromatic compounds, these absorptions are often attributed to π → π* and n → π* transitions. The specific substitution pattern on the benzene ring influences the energies of these transitions and thus the color of the compound.

Below is a hypothetical table illustrating the type of data that would be generated from such DFT calculations for this compound, based on typical results for similar molecules.

| Spectroscopic Parameter | Calculated Value (Exemplary) | Experimental Correlation |

| ¹H NMR Chemical Shift (ppm) | Aromatic H: 7.0-8.0, Methoxy H: ~3.9, Methyl H: ~2.5 | Provides assignment for experimental spectra. |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C: 110-150, Methoxy C: ~56, Methyl C: ~20 | Aids in structural elucidation. |

| IR Frequency (cm⁻¹) (NO₂) | Asymmetric: ~1530, Symmetric: ~1350 | Correlates to specific vibrational modes. |

| UV-Vis λmax (nm) | ~280, ~340 | Relates to electronic transitions (e.g., π → π*). |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localizations)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the methoxy group, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group.

| Molecular Orbital | Energy (eV) (Exemplary) | Localization |

| HOMO | -6.5 | Benzene ring, Methoxy group |

| LUMO | -2.8 | Nitro group, Benzene ring |

| HOMO-LUMO Gap | 3.7 | Indicates relative reactivity. |

Quantum Chemical Calculations of Reactivity and Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing insights into reaction pathways and energetics.

Transition State Analysis for Elucidating Reaction Pathways

To understand how a reaction proceeds from reactants to products, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations can locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, transition state analysis would reveal the precise atomic arrangements during the bond-breaking and bond-forming processes. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, chloro) groups creates a complex electronic environment that significantly influences reaction regioselectivity, which can be rationalized through the analysis of transition state structures.

Calculation of Activation Energies and Reaction Energetics

| Reaction Coordinate Parameter | Calculated Value (kcal/mol) (Exemplary) | Significance |

| Activation Energy (Ea) | Varies by reaction type | Determines the reaction rate. |

| Reaction Energy (ΔE) | Varies by reaction type | Indicates if a reaction is exothermic or endothermic. |

No Publicly Available Research Found for Computational Chemistry of this compound

The investigation for scholarly articles that computationally assess the chemical behavior of this compound did not yield any specific studies. This includes a lack of published research on the use of computational methods to determine the regioselectivity and stereoselectivity of its reactions.

Furthermore, the search for Quantitative Structure-Activity/Property Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound was unsuccessful. As a result, there is no available information on quantum molecular descriptors derived for this compound in the context of predicting its reactivity and synthetic efficiency. Similarly, no models for the prediction of its reaction yields and selectivity based on structural parameters were found in the public domain.

While general information on related compounds and computational chemistry methodologies exists, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables prevents the generation of an accurate and non-speculative article.

Advanced Synthetic Applications and Derivatization of 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive sites makes 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene a valuable intermediate. Chlorinated nitroaromatic compounds are recognized as important precursors for the synthesis of diverse heterocycles and other industrial chemicals. nih.govmdpi.com The presence of four different substituents on the benzene (B151609) ring allows for a programmed, stepwise modification, enabling the construction of intricate molecular architectures.

The transformation of this compound into various aniline (B41778) derivatives is a key step toward the synthesis of fused heterocyclic systems. The reduction of the nitro group yields an amine, which can then participate in cyclization reactions.

Benzimidazoles: The reduction of the nitro group provides the corresponding aniline. If the chloro group is subsequently replaced by a second amino group, the resulting ortho-phenylenediamine derivative can be condensed with aldehydes, carboxylic acids, or their equivalents to form the benzimidazole (B57391) ring system. nih.govorganic-chemistry.org Benzimidazoles are a core structural motif in many pharmaceutical agents due to their wide range of biological activities. snnu.edu.cn

Phenothiazines: Derivatives of phenothiazines, known for their applications as antipsychotic drugs, can be synthesized from nitroaromatic compounds. nih.gov A plausible route could involve the reduction of the nitro group of this compound, followed by a reaction of the resulting aniline with sulfur to construct the central thiazine (B8601807) ring. wikipedia.org The synthesis of 7-nitro-10-acetyl-phenothiazine derivatives, for instance, has been documented, which are subsequently reduced to the corresponding 7-amino compounds for further elaboration. google.com

| Target Heterocycle | Key Intermediate | General Reaction Type |

|---|---|---|

| Substituted Benzimidazoles | 5-Chloro-2-methoxy-4-methylbenzene-1,3-diamine | Condensation with C1 synthons (aldehydes, orthoesters) |

| Substituted Phenothiazines | 5-Chloro-2-methoxy-4-methylaniline (B1613293) | Cyclization with sulfur |

| Substituted Carbazoles | 5-Chloro-2-methoxy-4-methylaniline | Palladium-catalyzed cyclization with halo-styrenes |

The differential reactivity of the functional groups on this compound allows for its use as a scaffold to build highly substituted aromatic molecules. A synthetic strategy can be designed where each functional group is addressed in a specific order to introduce new functionalities without interfering with other parts of the molecule.

For example, a synthetic sequence could begin with the nucleophilic substitution of the chloro group, followed by the reduction of the nitro group. The resulting amine can then be acylated or used in a Sandmeyer reaction to introduce a different substituent. Finally, the methoxy (B1213986) group could be demethylated to reveal a phenol (B47542), providing another handle for modification. This stepwise approach is fundamental in the synthesis of agrochemicals, dyes, and materials where precise substituent placement is critical for function.

| Step | Reaction | Functional Group Targeted | Resulting Intermediate |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (e.g., with NaN3) | Chloro | 1-Azido-5-methoxy-2-methyl-4-nitrobenzene |

| 2 | Nitro Group Reduction (e.g., with H2/Pd) | Nitro | 4-Azido-2-methoxy-5-methylaniline |

| 3 | Amine Diazotization & Sandmeyer Reaction (e.g., with CuCN) | Amino | 5-Azido-4-methoxy-2-methylbenzonitrile |

| 4 | Ether Demethylation (e.g., with BBr3) | Methoxy | 5-Azido-4-hydroxy-2-methylbenzonitrile |

Functional Group Interconversions and Transformations

The synthetic utility of this compound is realized through the selective transformation of its constituent functional groups.

The nitro group is arguably the most versatile functional group on the ring for synthetic transformations.

Reduction to Amines: The reduction of the nitro group to a primary amine (4-amino-5-chloro-2-methoxy-5-methylaniline) is a common and high-yielding transformation. This can be achieved using various reagents, such as metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). google.comresearchgate.net The resulting aniline is a nucleophile and a key precursor for many other functionalities.

Formation of Amides: The newly formed amino group can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce specific side chains.

Diazonium Salt Formation: The aniline can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are exceptionally useful intermediates that can be converted to a wide range of substituents (e.g., –OH, –F, –Cl, –Br, –I, –CN, –H) through Sandmeyer, Schiemann, and related reactions. chemicalbook.com

The chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group located in the para position. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring facilitates attack by nucleophiles at the carbon bearing the chlorine atom, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com A variety of nucleophiles can displace the chloride ion, including:

Alkoxides and Phenoxides: To form ethers.

Amines: To form substituted anilines.

Thiolates: To form thioethers.

Azide ion: To form an aryl azide, which can be further reduced to an amine or used in click chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides, their reactivity is enhanced by the presence of electron-withdrawing groups. doi.org

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. nobelprize.org

Buchwald-Hartwig Amination: Reaction with amines to form C–N bonds, providing an alternative to SNAr. acs.org

Hiyama Coupling: Reaction with organosilanes to form C-C bonds. doi.org

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| SNAr | Sodium methoxide (B1231860) (NaOMe) | Aryl ether |

| SNAr | Ammonia (NH3) or primary/secondary amines | Substituted aniline |

| Suzuki Coupling | Ar-B(OH)2 / Pd catalyst | Biaryl |

| Buchwald-Hartwig Amination | R2NH / Pd catalyst | N-Aryl amine |

The methoxy group is generally stable, but it can be transformed under specific conditions, typically by cleavage of the aryl-oxygen bond.

Demethylation: The most common reaction of the methoxy group is its cleavage to a phenol. This is typically achieved with strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids such as hydrobromic acid (HBr). google.comepo.org The resulting phenol is a versatile functional group that can undergo O-alkylation, acylation, or serve as a directing group in further electrophilic aromatic substitutions.

Transetherification: In some cases, particularly on highly electron-deficient rings, the methoxy group can be directly displaced by another alkoxide in a process known as transetherification. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where a stronger or higher-boiling alcohol, in the presence of its conjugate base, can replace methanol.

Transformations of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C2 position of this compound is a key site for synthetic modification. Its transformation into other functional groups, such as carboxylic acids or halomethyl groups, significantly expands the synthetic utility of the parent molecule, providing access to a wider range of intermediates for pharmaceuticals, agrochemicals, and specialty chemicals.

Oxidation:

The oxidation of the methyl group to a carboxylic acid is a fundamental transformation that converts the substituted toluene (B28343) into a benzoic acid derivative. This transformation is typically achieved using strong oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, analogous transformations of related nitrotoluene derivatives are well-established. For instance, a patented method describes the oxidation of various substituted nitrotoluenes to their corresponding nitrobenzoic acids using nitric acid at elevated temperatures and pressures. google.com Another approach involves the use of N-hydroxyphthalimide (NHPI) analogues as catalysts for the air oxidation of nitrotoluenes to nitrobenzoic acids. researchgate.net The electrochemical oxidation of nitrotoluenes to their corresponding carboxylic acids has also been reported, where the nitro group activates the methyl group for oxidation. researchgate.net

These methodologies suggest a plausible route for the synthesis of 2-chloro-5-methoxy-4-nitrobenzoic acid from this compound. The resulting benzoic acid derivative is a valuable precursor for the synthesis of more complex molecules through reactions involving the carboxylic acid functionality, such as esterification, amidation, and conversion to acid chlorides.

Table 1: Plausible Oxidation Reactions of the Methyl Group

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Nitric acid, elevated temperature and pressure google.com 2. Air, N-hydroxyphthalimide (NHPI) catalyst, Co(OAc)₂, Mn(OAc)₂ researchgate.net | 2-Chloro-5-methoxy-4-nitrobenzoic acid |

Halogenation:

The free-radical halogenation of the methyl group provides access to halomethyl derivatives, which are highly reactive intermediates for nucleophilic substitution reactions. The side-chain chlorination of nitrotoluenes can be achieved by treating the substrate with chlorine gas in the presence of a catalyst, such as ultraviolet (UV) light, at elevated temperatures. google.com Similarly, side-chain bromination of substituted toluenes can be performed using bromine at high temperatures, with the continuous removal of the hydrogen bromide byproduct. google.com

These general procedures suggest that this compound could be converted to 1-chloro-2-(chloromethyl)-5-methoxy-4-nitrobenzene or 1-chloro-2-(bromomethyl)-5-methoxy-4-nitrobenzene. These halogenated derivatives can subsequently react with a variety of nucleophiles to introduce new functional groups, thereby serving as building blocks for more complex molecular architectures.

Table 2: Plausible Halogenation Reactions of the Methyl Group

| Starting Material | Reagents and Conditions | Product |

| This compound | Chlorine (Cl₂), UV light, elevated temperature google.com | 1-Chloro-2-(chloromethyl)-5-methoxy-4-nitrobenzene |

| This compound | Bromine (Br₂), 100-250 °C google.com | 1-Chloro-2-(bromomethyl)-5-methoxy-4-nitrobenzene |

Applications in the Synthesis of Advanced Materials (e.g., monomers, polymer precursors, specialty chemicals)

The functional group versatility of this compound and its derivatives makes them valuable precursors for the synthesis of advanced materials. While direct applications of this specific compound in polymerization are not widely reported, its structural motifs are found in precursors for various functional polymers and specialty chemicals.

Monomers and Polymer Precursors:

Substituted nitrobenzenes can serve as precursors to monomers for high-performance polymers. For instance, the nitro group can be displaced by other functionalities to facilitate polymerization. A notable example is the synthesis of poly(biphenylene oxide)s through a nitro displacement reaction, where a nitro-substituted monomer is polymerized. acs.org This suggests that derivatives of this compound, after suitable modification, could potentially be used in the synthesis of novel polymers with tailored properties.

Furthermore, the transformation of the methyl group, as discussed in the previous section, can generate functional groups suitable for polymerization. For example, the corresponding benzoic acid derivative could be converted into a monomer for polyesters or polyamides. The halomethyl derivative could be used to introduce this aromatic unit as a pendant group in polymers through grafting reactions.

Specialty Chemicals:

Chlorinated nitroaromatic compounds are important intermediates in the synthesis of a wide range of specialty chemicals, including dyes and pigments. mdpi.com The chromophoric properties of the nitroaromatic core, combined with the ability to introduce various auxochromes through substitution reactions, make these compounds valuable in the colorant industry. For example, the reduction of the nitro group to an amino group would yield a substituted aniline, a common precursor for azo dyes. The selective reduction of nitroarenes to anilines, azoxybenzenes, or azobenzenes can be controlled by the reaction conditions. rsc.org

The diverse reactivity of this compound also allows for its use as a building block in the multi-step synthesis of complex organic molecules with specific functionalities, which are classified as specialty chemicals. These chemicals find applications in various sectors, including electronics, coatings, and performance additives.

Table 3: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound | Relevant Transformations |

| Monomers for Polymers | Precursor to monomers for polymers like poly(biphenylene oxide)s, polyesters, or polyamides. | Nitro displacement, oxidation of methyl group to carboxylic acid. |

| Polymer Precursors | Precursor for functionalized polymers through grafting reactions. | Halogenation of the methyl group. |

| Specialty Chemicals (Dyes) | Intermediate in the synthesis of azo dyes. | Reduction of the nitro group to an amine. |

| Specialty Chemicals (Complex Molecules) | Building block for multi-step synthesis of functional molecules. | Various transformations of its functional groups. |

Environmental Considerations and Degradation Pathways of 1 Chloro 5 Methoxy 2 Methyl 4 Nitrobenzene and Analogs

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants.

The biodegradation of nitroaromatic compounds has been extensively studied, with various microorganisms capable of utilizing these compounds as a source of carbon, nitrogen, and energy. researchgate.net A common initial step in the aerobic and anaerobic biodegradation of nitroaromatic compounds is the reduction of the nitro group.

A well-studied analog, 1-chloro-4-nitrobenzene (B41953) (1C4NB), is utilized as a sole source of carbon, nitrogen, and energy by the bacterium Comamonas sp. strain LW1. nih.gov Under anaerobic conditions, this strain transforms 1C4NB into 2-amino-5-chlorophenol (B1209517). nih.gov This transformation involves the partial reduction of the nitro group to a hydroxylamino group, followed by an enzyme-catalyzed Bamberger-like rearrangement. nih.gov In the presence of oxygen, 2-amino-5-chlorophenol is further transformed into 5-chloropicolinic acid. nih.gov

Another example is the degradation of 3- and 4-chloronitrobenzene (CNB) by a co-culture of Pseudomonas putida HS12 and a Rhodococcus sp. HS51. P. putida HS12 transforms the CNBs to chloro-2-hydroxyacetanilides via chloro-2-aminophenols, and Rhodococcus sp. HS51 further degrades these intermediates. nih.gov

Given these pathways for closely related analogs, it is plausible that the microbial degradation of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene would proceed through an initial reduction of the nitro group to form 1-Chloro-5-methoxy-2-methyl-4-hydroxylaminobenzene. This intermediate could then undergo a Bamberger-like rearrangement to yield an aminophenol derivative, which would be susceptible to further enzymatic degradation, potentially leading to ring cleavage.

Table 2: Microbial Degradation of Chloronitrobenzene Analogs

| Compound | Microorganism | Key Metabolites | Reference |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene | Comamonas sp. strain LW1 | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid | nih.gov |

| 3-Chloronitrobenzene | Pseudomonas putida HS12 & Rhodococcus sp. HS51 (co-culture) | 5-Chloro-2-aminophenol, 5-Chloro-2-hydroxyacetanilide | nih.gov |

Note: No specific organisms have been identified for the degradation of this compound.

The key enzymes involved in the initial steps of nitroaromatic biodegradation are nitroreductases. These enzymes catalyze the NAD(P)H-dependent reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.gov Nitroreductases often exhibit broad substrate specificity, enabling them to act on a wide range of nitroaromatic compounds. nih.gov For example, the nitroreductase (NbzA) from Pseudomonas pseudoalcaligenes JS45 can activate the dinitrobenzamide cancer prodrug CB1954, demonstrating its versatility. dtic.mil

The kinetics of nitroreductase enzymes have been shown to correlate with the redox properties of the nitroaromatic compounds. A linear relationship exists between the logarithm of the maximum reaction rate over the Michaelis constant (log Vmax/Km) and the one-electron reduction potentials of these compounds, supporting a rate-determining single electron-transfer as the initial step in the reduction. nih.gov

Following the initial reduction, other enzymes such as deaminases can be involved. For instance, in the degradation of 4-chloronitrobenzene by Comamonas sp. strain CNB-1, a novel deaminase (CnbZ) is involved in the deamination of 2-amino-5-chloromuconate, an intermediate in the degradation pathway. asm.org

For this compound, it is expected that a nitroreductase would catalyze the initial reduction of the nitro group. The resulting hydroxylamino intermediate would then likely be a substrate for a mutase to form an aminophenol. Subsequent degradation would involve dioxygenases for ring cleavage and further enzymatic steps to channel the intermediates into central metabolic pathways. The specific enzymes and the exact structures of the metabolites for this particular compound remain to be elucidated.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are valuable tools for predicting the partitioning, transport, and persistence of chemicals in the environment. These models integrate a chemical's physicochemical properties with environmental parameters to estimate its distribution across different environmental compartments (air, water, soil, sediment).

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of in silico model used to predict the properties of chemicals, including their toxicity and biodegradability, based on their molecular structure. nih.govnih.gov For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. nih.govnih.govresearchgate.net These models often use descriptors related to the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to the ease of reduction of the nitro group.

Several software tools are available for predicting environmental fate and degradation pathways. Programs like the University of Minnesota Biocatalysis/Biodegradation Database and Pathway Prediction System (UM-BBD/PPS) use a knowledge-based approach with a set of biotransformation rules to predict plausible degradation pathways. nih.gov Other software, such as Toxchem, can model the fate of organic compounds in wastewater treatment plants. hydromantis.com More recent approaches utilize machine learning and transformer architectures to predict biodegradation products and pathways. researchgate.net

While no specific environmental fate modeling studies for this compound were found, these predictive tools could be applied to estimate its likely environmental distribution and degradation pathways. Based on its structure, it is expected to have moderate hydrophobicity and, therefore, a tendency to partition to soil and sediment. Its degradation would likely be initiated by biotic nitroreduction, as discussed above. The development of specific QSAR models and the application of pathway prediction software would provide more quantitative estimates of its environmental fate.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene and related compounds often rely on classical nitration and halogenation reactions, which can generate significant waste and utilize harsh reagents. Future research will likely focus on the development of more efficient and environmentally benign synthetic strategies, in line with the principles of green chemistry.

Key areas of investigation could include:

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. beilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related nitroaromatic compounds. researchgate.net Investigating its application in the synthesis of this compound could provide a more energy-efficient route.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. asm.org Exploring enzymatic routes for the nitration or functionalization of precursors to this compound could lead to highly sustainable manufacturing processes.

| Synthetic Approach | Potential Advantages |

| Flow Chemistry | Improved safety, scalability, and control. beilstein-journals.org |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. researchgate.net |

| Biocatalysis | High selectivity and mild reaction conditions. asm.org |

In-depth Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. While the general reactivity of nitroaromatic compounds is well-established, specific mechanistic details for this particular molecule remain to be fully elucidated.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and thermodynamics of SNAr reactions at the chloro position with a wider variety of nucleophiles will be important. This could involve computational modeling and experimental studies to understand the influence of the methoxy (B1213986), methyl, and nitro groups on the reaction rate and regioselectivity. The displacement of the nitro group itself is also a synthetically useful process that warrants further mechanistic investigation for this specific substrate. lookchem.comacs.org

Reductive Functionalization: The reduction of the nitro group is a key transformation. Mechanistic studies, potentially employing techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, could reveal the intermediates and transition states involved in these reductions, especially when catalyzed by novel metal complexes. nih.govnih.gov